![molecular formula C16H19NO2 B13405704 (alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol](/img/structure/B13405704.png)
(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol is a compound with significant interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-(phenylmethoxy)benzaldehyde with methylamine in the presence of a reducing agent to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and supply.
Analyse Chemischer Reaktionen
Types of Reactions
(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various alcohols and amines.
Wissenschaftliche Forschungsanwendungen
(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its muscle relaxant properties and potential therapeutic uses in treating muscle spasms and related conditions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Methylamino)methyl]phenol: Known for its antibiofilm activity against Staphylococcus aureus.
N-monomethyl amines: Important building blocks in the synthesis of various valuable compounds.
Uniqueness
This detailed article provides a comprehensive overview of (alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C16H19NO2 |
|---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
(1R)-2-(methylamino)-1-(3-phenylmethoxyphenyl)ethanol |
InChI |
InChI=1S/C16H19NO2/c1-17-11-16(18)14-8-5-9-15(10-14)19-12-13-6-3-2-4-7-13/h2-10,16-18H,11-12H2,1H3/t16-/m0/s1 |
InChI-Schlüssel |
VHXUYNZONFEGTG-INIZCTEOSA-N |
Isomerische SMILES |
CNC[C@@H](C1=CC(=CC=C1)OCC2=CC=CC=C2)O |
Kanonische SMILES |
CNCC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


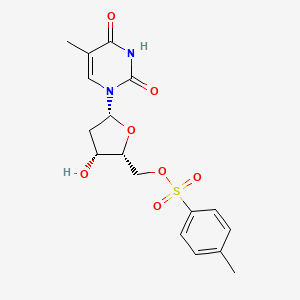
![[(2R,3R,4R)-2-(3,4-Dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-chroman-8-yl]-5,7-dihydroxy-chroman-3-yl]3,4,5-trihydroxybenzoate](/img/structure/B13405646.png)
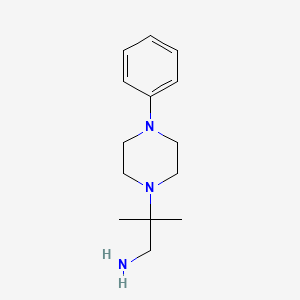
![(8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13405661.png)
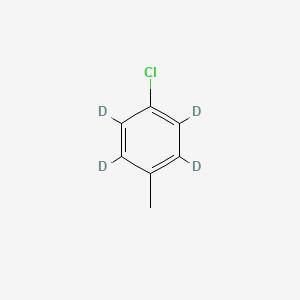
![[(1R,2R)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl] acetate](/img/structure/B13405669.png)

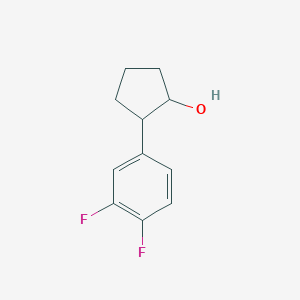
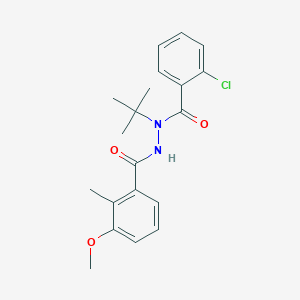

![N-[N-Boc-D-alaninyl]-D-alanine](/img/structure/B13405698.png)
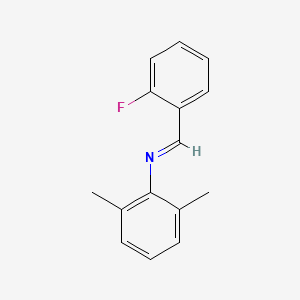
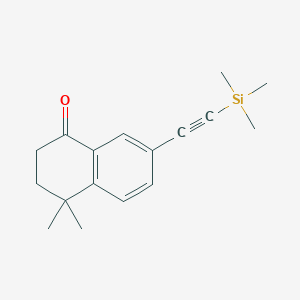
![2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405716.png)
